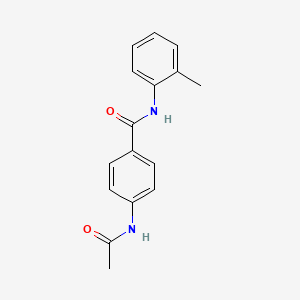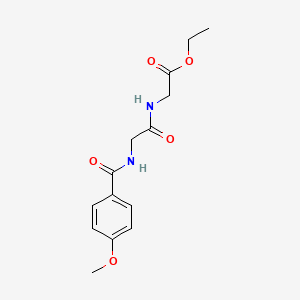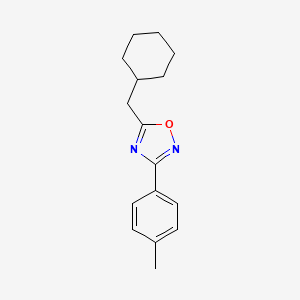![molecular formula C20H21FN4O2 B5522985 8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)
8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of structurally related quinolone derivatives involves complex chemical reactions aimed at introducing specific functional groups that influence the compound's biological and chemical behavior. For instance, derivatives of fluoroquinolones have been synthesized through reactions involving ciprofloxacin and norfloxacin with appropriate acid hydrazide in phosphorous oxychloride, demonstrating potential antiproliferative activities against human lung tumor cell lines (Shaharyar, Ali, & Abdullah, 2007).
Molecular Structure Analysis
Analysis of molecular and crystal structures is crucial in understanding the compound's interactions at the atomic level. The molecular structure of related quinoline derivatives has been defined and described, highlighting the significance of their crystal structure in estimating intermolecular interactions and predicting biological activity through molecular docking (Vaksler et al., 2023).
Chemical Reactions and Properties
The chemical reactions and properties of quinoline derivatives are diverse, with fluoroquinolones undergoing substitution reactions, highlighting their reactivity and potential for further chemical modifications. For example, the photochemistry of ciprofloxacin in aqueous solutions involves substitution of the fluoro group and is influenced by the presence of sodium sulfite or phosphate, affecting the reaction course (Mella, Fasani, & Albini, 2001).
科学的研究の応用
Synthesis and Antibacterial Activity
Researchers have synthesized novel series of quinolone derivatives, focusing on their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. One study highlighted the synthesis of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials, demonstrating potent activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, surpassing that of ofloxacin, a well-known quinolone (Inoue et al., 1994). Another research effort described the creation of ciprofloxacin derivatives, focusing on their molecular structures and in vitro antibacterial activities (Tomišić et al., 2002).
GABAA/Benzodiazepine Receptor Interaction
Certain imidazo[1,5-a]quinoxaline amides and carbamates, structurally related to the compound of interest, have been investigated for their binding affinity to the GABAA/benzodiazepine receptor. These compounds exhibit a wide range of intrinsic efficacies, offering insights into potential neurological applications (Tenbrink et al., 1994).
Antimycobacterial and Toxicological Evaluation
Further investigations include the synthesis of novel ofloxacin derivatives, evaluated for antimycobacterial activities against Mycobacterium tuberculosis, highlighting the importance of developing new derivatives for mycobacterial infections (Dinakaran et al., 2008).
Fluorescent pH Responsive Aminated Benzimidazoquinolines
Research on benzimidazoquinolines with amino substituents has demonstrated potential applications in pH sensing materials or as H+ fluoroionophores in optode membranes, revealing their photophysical and acid-base properties (Horak et al., 2019).
Structural-Activity and Side-Effect Relationships
A comprehensive review of fluoroquinolones, including structural features influencing antibacterial efficacy and side-effect profiles, underscores the critical balance between therapeutic benefits and potential adverse effects, guiding the development of safer and more effective quinolone derivatives (Domagala, 1994).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(8-fluoroquinolin-2-yl)-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)18-23-19(27-24-18)14-6-4-10-25(11-14)20(26)16-9-8-13-5-3-7-15(21)17(13)22-16/h3,5,7-9,12,14H,4,6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJNNQAHASDKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCN(C2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)
![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)
![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)

![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)
![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)
![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5523000.png)